molecular formula C19H19N3O3S B2570012 7-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207015-52-8

7-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

カタログ番号: B2570012
CAS番号: 1207015-52-8
分子量: 369.44
InChIキー: RYSVKBMVJXSATQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 7-position substitution: A 4-methoxyphenyl group, which introduces electron-donating methoxy functionality.
  • 3-position substitution: A 2-oxo-2-(pyrrolidin-1-yl)ethyl chain, providing a pyrrolidine ring linked via a ketone-containing ethyl spacer.

This scaffold is pharmacologically significant, with thienopyrimidines often explored as kinase inhibitors, antimicrobial agents, and analgesics . The 4-methoxyphenyl group may enhance lipophilicity and target binding, while the pyrrolidine moiety could influence solubility and metabolic stability .

特性

IUPAC Name

7-(4-methoxyphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-14-6-4-13(5-7-14)15-11-26-18-17(15)20-12-22(19(18)24)10-16(23)21-8-2-3-9-21/h4-7,11-12H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSVKBMVJXSATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxyphenyl halide reacts with the thieno[3,2-d]pyrimidin-4-one core in the presence of a catalyst.

    Attachment of the Pyrrolidin-1-yl Ethyl Side Chain: This step involves the reaction of the intermediate compound with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

7-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrrolidin-1-yl ethyl side chain, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, nucleophiles, catalysts like palladium or copper.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Antiviral Activity

Research indicates that compounds similar to 7-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibit significant antiviral properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit viral replication by targeting viral polymerases or other essential viral proteins . This suggests that the compound may be effective against various RNA viruses, including those responsible for influenza and coronaviruses.

Anticancer Potential

The structural features of this compound also position it as a candidate for anticancer research. Thieno[3,2-d]pyrimidine derivatives have been explored for their ability to inhibit kinases involved in cancer cell proliferation . The compound's ability to modulate signaling pathways critical for tumor growth could lead to the development of novel anticancer therapies.

Case Studies and Research Findings

  • Antiviral Studies : In vitro studies demonstrated that thieno[3,2-d]pyrimidine derivatives effectively inhibited the replication of several viruses by targeting their polymerases .
  • Anticancer Research : A study identified novel thieno[3,2-d]pyrimidine compounds with promising anticancer activity against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell cycle progression .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
IslatravirNucleoside analogAntiviral
GalidesivirAdenosine analogueBroad-spectrum antiviral
Novel Thieno DerivativeThieno[3,2-d]pyrimidine coreAnticancer

作用機序

The mechanism of action of 7-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with signaling pathways, modulating cellular responses and leading to therapeutic effects.

類似化合物との比較

Substituent Effects at the 7-Position

  • Electron-donating groups (e.g., 4-methoxyphenyl) : Enhance lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Electron-withdrawing groups (e.g., 4-chlorophenyl) : May reduce metabolic degradation but could decrease binding affinity in certain targets .
  • Fluorinated aryl groups : Improve metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Substituent Effects at the 3-Position

  • Pyrrolidine vs. Piperidine derivatives (e.g., ) show longer half-lives due to reduced CYP450 metabolism .
  • Sulfanyl vs. Oxygen Linkers : Sulfanyl groups (e.g., ) introduce sulfur-mediated hydrogen bonding and redox activity, which may influence off-target effects .

生物活性

The compound 7-(4-methoxyphenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S with a molecular weight of approximately 441.51 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its versatility in medicinal chemistry.

Antitumor Activity

Research has indicated that pyrimidine derivatives, including thieno[3,2-d]pyrimidines, exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. Notably, studies have highlighted the inhibition of PfGSK3 and PfPK6 , which are crucial in combating drug resistance in malaria but also have implications in cancer treatment .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through the modulation of phosphodiesterase (PDE) enzymes. Inhibition of PDE4D has been linked to reduced levels of inflammatory cytokines such as TNF and IL-17 . This mechanism suggests that the compound could be beneficial in treating inflammatory diseases and neurodegenerative disorders by enhancing intracellular cAMP levels.

Neuroprotective Properties

Given the role of PDE4D in cognitive functions and neurodegeneration, the inhibition of this enzyme by the compound could lead to neuroprotective effects. This is particularly relevant for conditions such as Alzheimer’s disease and other cognitive impairments where PDE4D activity is altered .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Phosphodiesterase Inhibition : By inhibiting PDE enzymes, the compound increases cAMP levels, which can lead to downstream effects on gene expression related to inflammation and cell survival.
  • Kinase Targeting : The compound's structural features allow it to bind selectively to kinases involved in cancer cell signaling pathways.

Case Studies

A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives. These derivatives demonstrated potent antitumor activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Another investigation focused on the anti-inflammatory potential of similar compounds showed promising results in reducing symptoms in animal models of rheumatoid arthritis by modulating cytokine profiles .

Data Summary

Biological Activity Mechanism Potential Applications
AntitumorKinase inhibitionCancer therapy
Anti-inflammatoryPDE inhibitionTreatment of inflammatory diseases
NeuroprotectivecAMP modulationAlzheimer's disease treatment

Q & A

Basic Synthesis: What are the foundational strategies for synthesizing the thieno[3,2-d]pyrimidin-4-one core structure?

Answer:
The thieno[3,2-d]pyrimidin-4-one core is typically synthesized via cyclization of thiophene-containing precursors. A common approach involves:

  • Cyclocondensation : Reacting 2-aminothiophene-3-carboxylic acid derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring .
  • Functionalization : Introducing substituents at positions 3 and 7 through nucleophilic substitution or coupling reactions. For example, the 4-methoxyphenyl group can be added via Suzuki-Miyaura cross-coupling .
    Key reagents : Pd catalysts (e.g., Pd(PPh₃)₄), boronic acids, and anhydrous solvents (DMF, THF).

Advanced Synthesis: How can reaction conditions be optimized to introduce the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at position 3?

Answer:
The 2-oxo-2-(pyrrolidin-1-yl)ethyl group is introduced through a multi-step process:

Alkylation : React the core structure with ethyl bromoacetate to form an ester intermediate.

Aminolysis : Treat the ester with pyrrolidine in anhydrous DMF at 60–80°C to replace the ester group with the pyrrolidinyl moiety .

Oxidation : Use mild oxidizing agents (e.g., NaIO₄) to convert the alcohol intermediate to the ketone .
Critical parameters : Solvent polarity, temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent degradation .

Characterization: What analytical methods are essential for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 7.2–7.8 ppm, pyrrolidinyl protons at δ 2.7–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z ~423.16) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation, especially for stereochemical validation in derivatives .

Chemical Reactivity: Which reactions are feasible at the 2-oxoethyl-pyrrolidinyl moiety?

Answer:
The 2-oxoethyl-pyrrolidinyl group undergoes:

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, altering solubility .
  • Nucleophilic Substitution : React with alkyl halides to modify the pyrrolidine nitrogen (e.g., introducing benzyl groups for SAR studies) .
  • Hydrolysis : Acidic/alkaline conditions cleave the amide bond, yielding a carboxylic acid derivative .
    Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and LC-MS .

Biological Activity Assessment: How to evaluate interactions with kinase targets?

Answer:

  • Enzyme Inhibition Assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-analog substrates. Measure IC₅₀ via fluorescence polarization .
  • Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare with controls (e.g., staurosporine) .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes to kinase ATP-binding pockets .

Data Contradictions: How to resolve discrepancies in reported solubility or bioactivity?

Answer:

  • Solubility Variability : Test solubility in multiple solvents (DMSO, PBS, ethanol) under standardized conditions (25°C, 24 hr). Use sonication for dispersion .
  • Bioactivity Discrepancies : Replicate assays with identical cell lines/passage numbers. Validate via orthogonal methods (e.g., Western blot for kinase inhibition) .
  • Batch Purity : Compare HPLC chromatograms (≥95% purity) and elemental analysis (C, H, N) across batches .

Computational Studies: What strategies predict ADMET properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target ~2.5), bioavailability (Lipinski’s Rule of Five), and CYP450 inhibition .
  • Toxicity Screening : Run ProTox-II for hepatotoxicity and mutagenicity alerts. Cross-validate with Ames test data .
  • Dynamics Simulations : Perform MD simulations (GROMACS) to assess stability in biological membranes .

Derivative Synthesis: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Replace the 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to study electronic effects .
  • Side Chain Variations : Substitute pyrrolidine with piperidine or morpholine to probe steric and hydrogen-bonding effects .
  • High-Throughput Methods : Use parallel synthesis (e.g., microwave-assisted reactions) to generate 10–20 derivatives/week .

Stability: What conditions prevent degradation during storage?

Answer:

  • Storage : Lyophilize and store at –20°C in amber vials under argon. Avoid repeated freeze-thaw cycles .
  • Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA to detect hydrolytic or oxidative by-products .

Mechanistic Studies: How to elucidate the compound’s mode of action in kinase inhibition?

Answer:

  • Kinetic Assays : Perform time-dependent inhibition studies (pre-incubation with enzyme) to distinguish reversible vs. irreversible binding .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Phosphoproteomics : Use LC-MS/MS to identify downstream signaling targets in treated cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。